Mechanism of Action of Serenoa repens (Saw Palmetto) in Androgenetic Alopecia: A Technical Guide
Mechanism of Action of Serenoa repens (Saw Palmetto) in Androgenetic Alopecia: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Androgenetic alopecia (AGA) is a prevalent hair loss disorder characterized by a genetically predisposed sensitivity to the effects of dihydrotestosterone (B1667394) (DHT) on scalp hair follicles. While pharmaceutical interventions such as finasteride (B1672673) and minoxidil (B1677147) are established treatments, there is growing interest in phytotherapeutic agents. Serenoa repens (saw palmetto) extract has emerged as a leading botanical candidate for the management of AGA. This document provides an in-depth examination of the molecular mechanisms through which saw palmetto exerts its effects, focusing on its well-documented inhibition of 5α-reductase, its interactions with androgen receptors, and its anti-inflammatory properties. Quantitative data from key in vitro and clinical studies are summarized, and detailed experimental protocols for assessing its primary mechanisms are provided.
Core Mechanisms of Action
The therapeutic effects of saw palmetto in androgenetic alopecia are not attributed to a single mode of action but rather a synergistic combination of activities at the follicular level. The primary mechanisms include enzymatic inhibition, receptor modulation, and anti-inflammatory effects.
Inhibition of 5-Alpha-Reductase (5αR)
The most well-established mechanism of saw palmetto is its ability to inhibit 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT).[1][2] DHT is the principal androgen implicated in the miniaturization of hair follicles in AGA.[3][4] Saw palmetto extract contains a variety of fatty acids and phytosterols, such as lauric acid, myristic acid, and β-sitosterol, which are believed to be the active constituents responsible for this inhibitory action.[3] The extract acts as a competitive, non-selective inhibitor of both 5α-reductase type I and type II isoenzymes.[5]
Caption: Inhibition of DHT production by Saw Palmetto.
Table 1: Quantitative Data on 5α-Reductase Inhibition by Saw Palmetto Extracts
| Extract Type | Isoenzyme Targeted | IC50 Value (µg/mL) | Reference |
| Supercritical CO2 Extract (SPSE) | Type II | 3.58 ± 0.05 | [1] |
| Ethanol (B145695) Extract (SPET-085) | Type II | 2.88 ± 0.45 | [6] |
| Saw Palmetto Extract (SPE) | Not specified | 101 | [7] |
| Lauric Acid | Not specified | 42.1 - 67.6 | [7] |
| Oleic Acid | Not specified | 42.1 - 67.6 | [7] |
| Myristic Acid | Not specified | 42.1 - 67.6 | [7] |
| Linoleic Acid | Not specified | 42.1 - 67.6 | [7] |
| UHP-sCESr | Type I | 9.25 ± 0.87 | [8] |
| UHP-sCESr | Type II | 7.47 ± 0.07 | [8] |
| HESr | Type I | 9.86 ± 0.11 | [8] |
| HESr | Type II | 7.72 ± 0.05 | [8] |
| USPlus® DERM | 5αR (in Dermal Papilla Cells) | 0.39 | [9] |
*UHP-sCESr: Ultrahigh-Pressure Supercritical Carbon Dioxide Extract of S. repens **HESr: Hexanic Extract of S. repens
Androgen Receptor (AR) Antagonism
Beyond reducing DHT synthesis, some evidence suggests that saw palmetto may also exert its effects by interfering with the binding of DHT to androgen receptors located in dermal papilla cells of the hair follicle.[2][10] By competitively blocking the receptor, the downstream signaling cascade that leads to the transcription of genes responsible for follicular miniaturization may be attenuated. The bioactive compounds in saw palmetto are thought to decrease the uptake of DHT by the hair follicle and reduce its binding to both cytoplasmic and nuclear androgen receptors.[2][10] This dual-action mechanism—reducing DHT levels and blocking its action at the receptor—presents a comprehensive approach to mitigating androgenic effects on the hair follicle.
Caption: Androgen receptor signaling and its inhibition.
Anti-inflammatory Effects
Chronic micro-inflammation in the perifollicular area is considered a contributing factor in the pathology of AGA. Saw palmetto extracts have demonstrated anti-inflammatory properties.[3][11] These effects are mediated, in part, by the inhibition of inflammatory pathways. Studies suggest that saw palmetto can suppress the Nuclear Factor-κB (NF-κB) pathway by preventing the phosphorylation of its inhibitory subunit, IκB-α.[12] This action downregulates the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[12] Additionally, saw palmetto can inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, thereby reducing the production of prostaglandins (B1171923) and leukotrienes, which are key inflammatory mediators.[2][3]
Caption: Anti-inflammatory action of Saw Palmetto.
Quantitative Efficacy from Clinical Studies
Multiple clinical studies have evaluated the efficacy of both oral and topical saw palmetto formulations in subjects with AGA. The results demonstrate a consistent, though modest, improvement in hair growth parameters.
Table 2: Summary of Clinical Trial Data for Saw Palmetto in Androgenetic Alopecia
| Reference | Formulation & Dosage | Duration | Key Quantitative Outcomes | Serum DHT Reduction |
| Rossi et al., 2012[11] | Oral: 320 mg/day | 2 years | 38% of subjects had an improvement in hair loss (vs. 68% for finasteride). | Not specified |
| Sudeep et al., 2023[13][14] | Oral: 400 mg/day | 16 weeks | - 29% reduction in hair fall (p<0.001)- 5.17% increase in hair density (p<0.01) | Marked reduction (p<0.001) |
| Sudeep et al., 2023[13][14] | Topical: 20% oil | 16 weeks | - 22.19% reduction in hair fall (p<0.01)- 7.61% increase in hair density (p<0.001) | Not significant |
| Evron et al., 2020 (Systematic Review)[15][16] | Oral & Topical (various) | Various | - 60% improvement in overall hair quality- 27% improvement in total hair count- 83.3% of patients had increased hair density- 52% had disease progression stabilized | Not applicable (Review) |
| Arca et al., 2014[17] | Topical lotion | 4 months | 11.9% increase in total hair count. | Not specified |
Experimental Protocols
Protocol: Cell-Free 5α-Reductase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a saw palmetto extract on 5α-reductase activity.
Objective: To quantify the inhibitory potency of a test compound (saw palmetto extract) on 5α-reductase type II.
Methodology:
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Enzyme Source Preparation:
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HEK II cells, engineered to express human 5α-reductase type II, are harvested and centrifuged.[18]
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The cell pellet is resuspended in a homogenate buffer (e.g., 50 mM Tris-HCl, 300 mM sucrose, 0.1 mM EDTA, 10 mM DTT).[18]
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Cells are lysed via freeze-thaw cycles (e.g., freezing at -196°C and thawing on ice).[18]
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The homogenate is treated with DNase and centrifuged at high speed (e.g., 20,200 x g) to pellet cell debris. The supernatant containing the enzyme is collected.[18]
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-
Inhibition Assay:
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Serial dilutions of the saw palmetto extract are prepared in an appropriate solvent (e.g., acetone (B3395972) or ethanol).[8]
-
In a reaction vessel (e.g., 96-well plate), the cell homogenate (enzyme source) is added to the test sample dilutions, positive controls (e.g., finasteride), and untreated controls.[8][19]
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The reaction is initiated by adding an assay buffer containing the cofactor NADPH (e.g., 0.24 mM) and the substrate androstenedione (B190577) (e.g., 250 nM).[8][19]
-
The reaction is incubated at 37°C for a defined period (e.g., 15 minutes).[8]
-
-
Quantification and Analysis:
-
The reaction is stopped by adding a strong base (e.g., 10 N NaOH).[18]
-
The substrate (androstenedione) and the product (5α-androstanedione) are extracted using an organic solvent like ethyl acetate, which contains an internal standard (e.g., griseofulvin).[18]
-
The solvent is evaporated, and the residue is reconstituted for analysis.
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Quantification of the substrate and product is performed using Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
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The percent inhibition is calculated relative to untreated controls. The IC50 value is determined by linear interpolation or non-linear regression of the concentration-response curve.[8]
-
Caption: Experimental workflow for 5α-Reductase inhibition assay.
Protocol: Androgen Receptor Competitive Binding Assay
This protocol describes a radioligand competition binding assay to evaluate the ability of saw palmetto extract to compete with a potent androgen for binding to the AR.
Objective: To determine if components of saw palmetto extract can displace a high-affinity radiolabeled ligand from the androgen receptor.
Methodology:
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Receptor Source Preparation:
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Cytosol is prepared from a tissue rich in androgen receptors, such as the ventral prostate of a rat.[20] The tissue is homogenized in a buffer and centrifuged at high speed to obtain the cytosolic fraction containing the AR.
-
-
Competitive Binding Assay:
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The assay is typically performed in a multi-well plate format (e.g., 384-well).[21]
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A constant, saturating concentration of a high-affinity radiolabeled androgen, such as [3H]-R1881 (methyltrienolone), is used as the tracer.[20]
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Increasing concentrations of the unlabeled test chemical (saw palmetto extract) are added to the wells.
-
Control wells are included:
-
The prepared receptor source (cytosol) is added to all wells.
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The plate is incubated (e.g., overnight at 4°C) to allow the binding to reach equilibrium.[20]
-
-
Separation and Detection:
-
Bound and free radioligand are separated. This can be achieved using methods like dextran-coated charcoal absorption or, in high-throughput formats, using Scintillation Proximity Assay (SPA) technology where the receptor is immobilized on the plate.[21][23]
-
The amount of bound radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percent of specific [3H]-R1881 bound against the log concentration of the saw palmetto extract.
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The data is analyzed to determine if the extract can displace the radioligand, indicating competitive binding to the AR.[20][24]
-
Caption: Experimental workflow for AR competitive binding assay.
Conclusion
The mechanism of action of Serenoa repens in androgenetic alopecia is multifaceted, targeting key pathways in the disorder's pathophysiology. Its primary and most substantiated action is the inhibition of both type I and type II 5α-reductase, leading to a reduction in follicular DHT levels. Complementary mechanisms, including the antagonism of androgen receptors and the suppression of perifollicular inflammation, contribute to its overall therapeutic effect. While clinical data support its efficacy in improving hair density and reducing hair loss, its potency is generally considered less than that of pharmaceutical inhibitors like finasteride.[25][11] The favorable safety profile of saw palmetto makes it a significant agent in the field of phytotherapy for AGA, warranting further large-scale, standardized clinical trials to fully elucidate its therapeutic potential and optimize its use.
References
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